molecular formula C23H21N5O5S B2417990 N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105208-38-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2417990
CAS RN: 1105208-38-5
M. Wt: 479.51
InChI Key: AABNOMONTPWOOF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Related Thiazolopyridazinones : A study by Demchenko et al. (2015) focused on synthesizing novel thiazolopyridazinones, which are structurally related to the compound . These compounds were synthesized and characterized using techniques like NMR and mass spectrometry (Demchenko et al., 2015).

  • Structural and Electronic Properties : Essa and Jalbout (2008) conducted a theoretical investigation into the structural and electronic properties of a molecule similar to the compound , using methods like density functional theory (Essa & Jalbout, 2008).

Biological Activity

  • Antimicrobial Activity : Faidallah et al. (2013) explored the synthesis of novel thiazolopyridazines, including derivatives structurally similar to the compound , and evaluated their antimicrobial properties (Faidallah et al., 2013).

  • Anticancer Activity : Mansour et al. (2021) investigated new pyridine-3-carbonitrile derivatives, structurally related to the compound, for their potential anticancer activities, demonstrating notable results against specific cancer cell lines (Mansour et al., 2021).

  • Analgesic Activity : Demchenko et al. (2012) synthesized a series of thiazolopyridazines and evaluated their analgesic activity, offering insights into the potential therapeutic uses of such compounds (Demchenko et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c29-18(24-14-6-7-15-17(11-14)33-13-32-15)12-28-22(30)20-21(19(26-28)16-5-4-10-31-16)34-23(25-20)27-8-2-1-3-9-27/h4-7,10-11H,1-3,8-9,12-13H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABNOMONTPWOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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